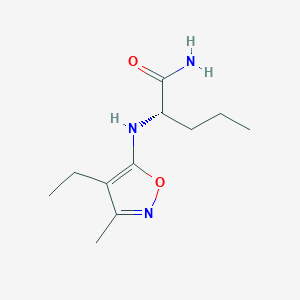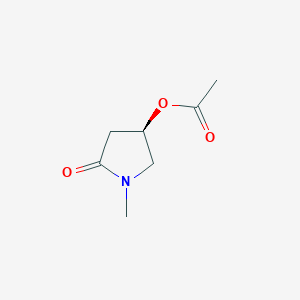
(R)-1-Methyl-5-oxopyrrolidin-3-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-Methyl-5-oxopyrrolidin-3-yl acetate is an organic compound belonging to the class of esters. Esters are known for their pleasant aromas and are widely used in various industries, including pharmaceuticals, fragrances, and food additives. This particular compound features a pyrrolidine ring, which is a five-membered lactam (cyclic amide), and an acetate group, which is derived from acetic acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Methyl-5-oxopyrrolidin-3-yl acetate typically involves the esterification of ®-1-Methyl-5-oxopyrrolidine-3-carboxylic acid with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
On an industrial scale, the production of ®-1-Methyl-5-oxopyrrolidin-3-yl acetate can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of solid acid catalysts in a packed bed reactor can enhance the reaction rate and yield. Additionally, the purification of the product can be streamlined using distillation or crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-Methyl-5-oxopyrrolidin-3-yl acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: Reduction of the ester can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses dilute hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis employs sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used in anhydrous ether solvents.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like triethylamine (TEA) or pyridine.
Major Products Formed
Hydrolysis: ®-1-Methyl-5-oxopyrrolidine-3-carboxylic acid and acetic acid.
Reduction: ®-1-Methyl-5-hydroxypyrrolidine-3-yl acetate.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Applications De Recherche Scientifique
®-1-Methyl-5-oxopyrrolidin-3-yl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of fine chemicals and as a flavoring agent in the food industry.
Mécanisme D'action
The mechanism of action of ®-1-Methyl-5-oxopyrrolidin-3-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with its target. The pyrrolidine ring may also play a role in binding to the target site, enhancing the compound’s efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-Methyl-5-oxopyrrolidin-3-yl acetate: The enantiomer of the compound, which may have different biological activities.
1-Methyl-5-oxopyrrolidine-3-carboxylic acid: The hydrolysis product of the ester.
1-Methyl-5-hydroxypyrrolidine-3-yl acetate: The reduction product of the ester.
Uniqueness
®-1-Methyl-5-oxopyrrolidin-3-yl acetate is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The presence of both the pyrrolidine ring and the acetate group provides a versatile scaffold for further chemical modifications and applications in various fields.
Propriétés
Formule moléculaire |
C7H11NO3 |
|---|---|
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
[(3R)-1-methyl-5-oxopyrrolidin-3-yl] acetate |
InChI |
InChI=1S/C7H11NO3/c1-5(9)11-6-3-7(10)8(2)4-6/h6H,3-4H2,1-2H3/t6-/m1/s1 |
Clé InChI |
QLSGTIYOCYNQQZ-ZCFIWIBFSA-N |
SMILES isomérique |
CC(=O)O[C@@H]1CC(=O)N(C1)C |
SMILES canonique |
CC(=O)OC1CC(=O)N(C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


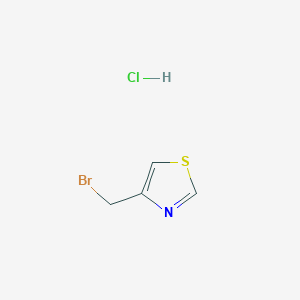
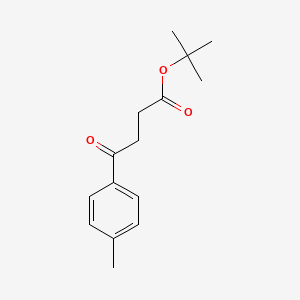
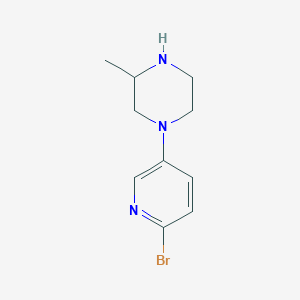

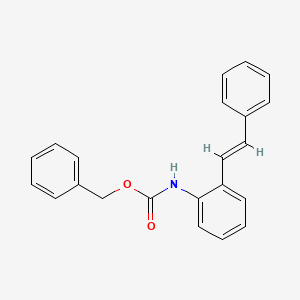
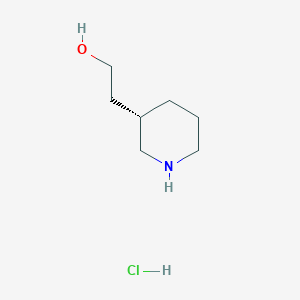
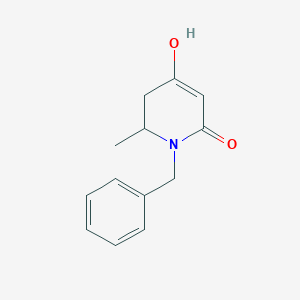
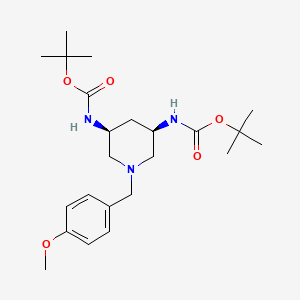
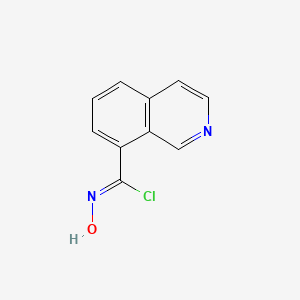
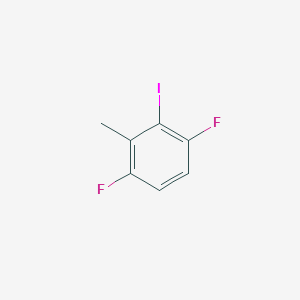
![tert-Butyl [1,1'-biphenyl]-4-ylcarbamate](/img/structure/B12860461.png)
